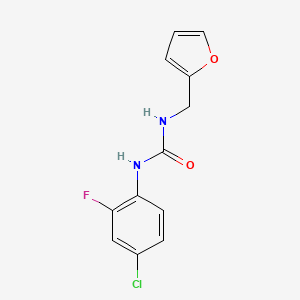
N-(4-chloro-2-fluorophenyl)-N'-(2-furylmethyl)urea
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-N'-(2-furylmethyl)urea, commonly known as CFMU, is a chemical compound that has been widely used in scientific research. CFMU is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. In
Wissenschaftliche Forschungsanwendungen
CFMU has been extensively used in scientific research as a potent inhibitor of CK2. CK2 is an important enzyme that regulates various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of CK2 has been implicated in various diseases, including cancer, Alzheimer's disease, and viral infections. CFMU has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying the role of CK2 in various cellular processes and diseases.
Wirkmechanismus
CFMU inhibits CK2 activity by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to its substrates. This leads to the inhibition of various cellular processes that are regulated by CK2, including cell growth, differentiation, and apoptosis. CFMU has been shown to have a high selectivity for CK2, making it a valuable tool for studying the role of CK2 in various cellular processes and diseases.
Biochemical and Physiological Effects:
CFMU has been shown to have various biochemical and physiological effects on cells. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. CFMU has also been shown to inhibit the replication of various viruses, including HIV, HCV, and SARS-CoV-2. CFMU has been shown to have a low toxicity profile, making it a valuable tool for studying the role of CK2 in various cellular processes and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CFMU has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes and diseases. CFMU has a low toxicity profile, making it suitable for in vitro and in vivo studies. However, CFMU has some limitations for lab experiments. It is a relatively expensive compound, and the synthesis method is complex, making it difficult to obtain in large quantities. CFMU also has poor solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of CFMU in scientific research. CFMU has shown promising results in inhibiting the replication of various viruses, including HIV, HCV, and SARS-CoV-2. Further studies are needed to explore the potential of CFMU as a therapeutic agent for viral infections. CFMU has also shown promising results in inhibiting the growth of various cancer cell lines. Further studies are needed to explore the potential of CFMU as a therapeutic agent for cancer. CFMU can also be used as a tool for studying the role of CK2 in various cellular processes and diseases. Further studies are needed to explore the potential of CFMU in various fields of research, including neuroscience, immunology, and microbiology.
Conclusion:
In conclusion, CFMU is a valuable chemical compound that has been widely used in scientific research. CFMU is a potent inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes and diseases. CFMU has shown promising results in inhibiting the replication of various viruses and the growth of various cancer cell lines. Further studies are needed to explore the potential of CFMU in various fields of research.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(furan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEJHWOSMPHGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B4286740.png)
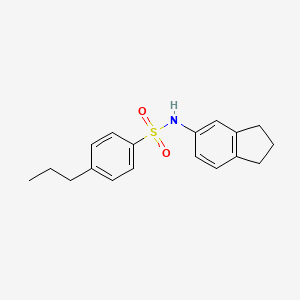
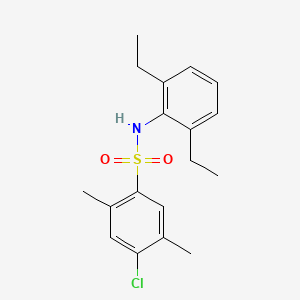
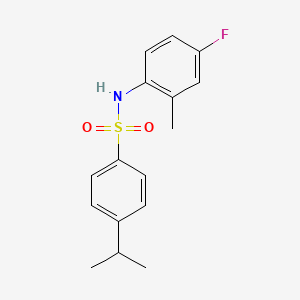
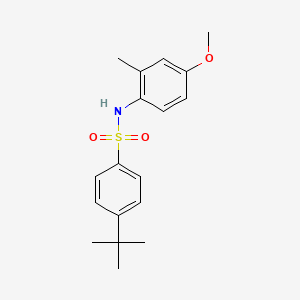
![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4286779.png)
![2-{[4-allyl-5-(cyclohexylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4286787.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-ethylphenyl)-1-piperazinecarbothioamide](/img/structure/B4286792.png)


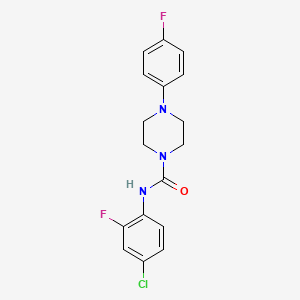
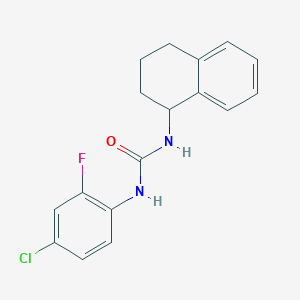
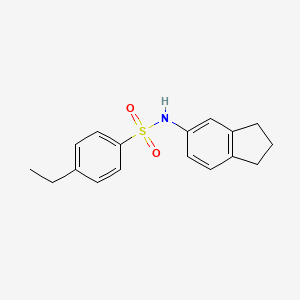
![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4286843.png)